Cas no 2639461-98-4 (4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid)

4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid is a specialized organic compound featuring a biphenyl-substituted thiophene core with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and materials chemistry, particularly in peptide synthesis and drug development, where the Boc group provides selective deprotection capabilities. The biphenyl moiety enhances rigidity and π-conjugation, potentially useful in optoelectronic applications. The carboxylic acid group allows for further derivatization, enabling coupling reactions or salt formation. Its well-defined reactivity and stability under standard conditions make it a reliable building block for complex molecular architectures.
4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid structure
2639461-98-4 structure
Product Name:4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid
CAS No:2639461-98-4
MF:C22H21NO4S
MW:395.4714448452
CID:5665990
PubChem ID:165903516
Update Time:2025-05-20

4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2639461-98-4
    • 4-{[1,1'-biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid
    • EN300-27723185
    • 4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid
    • Inchi: 1S/C22H21NO4S/c1-22(2,3)27-21(26)23-19-18(20(24)25)17(13-28-19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,26)(H,24,25)
    • InChI Key: VVDJIBDMEKUZCU-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C(=O)O)=C1NC(=O)OC(C)(C)C)C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 395.11912932g/mol
  • Monoisotopic Mass: 395.11912932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 104Ų

4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid Pricemore >>

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Additional information on 4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid

4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic Acid: A Comprehensive Overview

The compound 4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid, identified by the CAS number 2639461-98-4, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatility in chemical synthesis. The structure of this molecule incorporates a thiophene ring system, a biphenyl group, and a tert-butoxycarbonyl (BOC) protected amino group, making it a complex yet functional molecule.

The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is a key structural element in this compound. Thiophenes are widely studied due to their applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The presence of the biphenyl group further enhances the molecule's electronic properties by introducing additional conjugation and stability. Biphenyl groups are commonly used in drug design and materials science to modulate physical and chemical properties such as solubility, thermal stability, and electronic conductivity.

The tert-butoxycarbonyl (BOC) group is a well-known protecting group in organic synthesis, particularly in peptide chemistry. Its presence in this compound suggests that it may play a role in controlling reactivity during synthesis or in stabilizing reactive intermediates. The BOC group can be easily removed under acidic conditions, making it ideal for use in multi-step synthesis processes where precise control over functional groups is essential.

Recent studies have highlighted the potential of thiophene derivatives like this compound in the field of drug discovery. For instance, research has shown that certain thiophene-containing molecules exhibit promising anti-inflammatory and anticancer activities. The combination of the thiophene ring with the biphenyl and BOC-amino groups in this compound could potentially endow it with unique pharmacological properties. Additionally, the molecule's structure suggests that it could serve as a precursor for more complex molecules or as an intermediate in the synthesis of bioactive compounds.

In terms of physical properties, this compound likely exhibits moderate solubility in organic solvents due to the presence of both hydrophobic (biphenyl) and hydrophilic (carboxylic acid) groups. Its thermal stability would depend on the balance between the conjugated aromatic system (which generally enhances stability) and the BOC group (which can decompose under certain conditions). Experimental characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide detailed insights into its molecular structure and properties.

From an environmental standpoint, understanding the fate and transport of this compound is crucial for assessing its potential impact on ecosystems. Thiophene derivatives are generally not considered highly toxic; however, their persistence and bioaccumulation potential would need to be evaluated to ensure safe handling and disposal practices.

In conclusion, 4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid represents a sophisticated molecule with diverse applications across multiple disciplines. Its unique structure combines functional groups that offer both synthetic versatility and potential bioactivity. As research continues to uncover new applications for thiophene derivatives, this compound stands out as a promising candidate for further exploration in fields ranging from materials science to pharmacology.

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